![molecular formula C17H14N4S B287305 3-Benzyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287305.png)
3-Benzyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-Benzyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act through various pathways such as DNA damage, cell cycle arrest, and apoptosis. It has also been found to inhibit certain enzymes that are involved in tumor growth and microbial proliferation.
Biochemical and Physiological Effects:
3-Benzyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have various biochemical and physiological effects. It has been found to induce DNA damage and cell cycle arrest in cancer cells, leading to their death. It has also been found to inhibit the growth of various microorganisms, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Benzyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a potent antitumor and antimicrobial agent. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Benzyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further study its mechanism of action in order to optimize its use in lab experiments. Another direction is to study its potential as a therapeutic agent in humans, as it has shown promise as an antitumor and antimicrobial agent. Additionally, it may be worth exploring its potential as a pesticide or herbicide, as it has been found to have activity against various microorganisms.
Synthesemethoden
The synthesis of 3-Benzyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-methylphenylhydrazine with 2-cyanothioacetamide in the presence of benzyl bromide. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out at room temperature. The resulting product is then purified through various methods such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have various scientific research applications. It has been studied for its potential as an antitumor agent, as it has been found to inhibit the growth of cancer cells. Additionally, it has been studied for its potential as an antimicrobial agent, as it has been found to have activity against various microorganisms such as bacteria and fungi.
Eigenschaften
Produktname |
3-Benzyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
---|---|
Molekularformel |
C17H14N4S |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
3-benzyl-6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H14N4S/c1-12-7-5-6-10-14(12)16-20-21-15(18-19-17(21)22-16)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3 |
InChI-Schlüssel |
GUBJBTYIZNTVJS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NN3C(=NN=C3S2)CC4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=CC=C1C2=NN3C(=NN=C3S2)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.